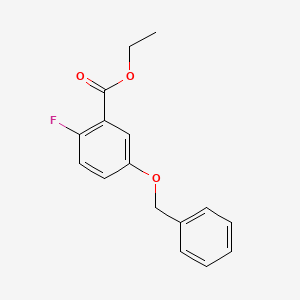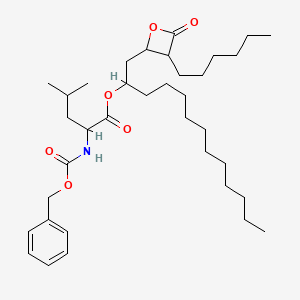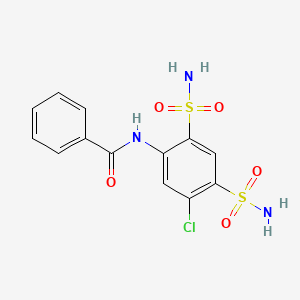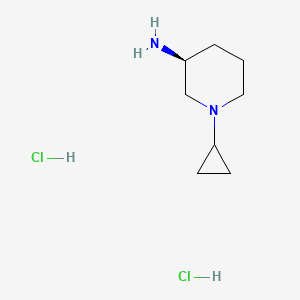
1,2,2,3,3-Pentafluoropropane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3-Pentafluoropropane-1,1-diol is an organic compound with the molecular formula C3H3F5O2 It is a fluorinated diol, characterized by the presence of five fluorine atoms and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,2,3,3-Pentafluoropropane-1,1-diol can be synthesized through the reaction of hexafluoropropylene oxide with water. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
C3F6O+H2O→C3H3F5O2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,3,3-Pentafluoropropane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol into other fluorinated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of pentafluoropropionaldehyde.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
1,2,2,3,3-Pentafluoropropane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,2,3,3-Pentafluoropropane-1,1-diol involves its interaction with various molecular targets. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. The hydroxyl groups enable it to participate in hydrogen bonding and other interactions, influencing its behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: Another fluorinated alcohol with similar properties but different structural arrangement.
1,1,1,3,3-Pentafluoropropane: A fluorinated hydrocarbon with different functional groups.
Uniqueness
1,2,2,3,3-Pentafluoropropane-1,1-diol is unique due to its combination of five fluorine atoms and two hydroxyl groups, which impart distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C3H3F5O2 |
|---|---|
Peso molecular |
166.05 g/mol |
Nombre IUPAC |
1,2,2,3,3-pentafluoropropane-1,1-diol |
InChI |
InChI=1S/C3H3F5O2/c4-1(5)2(6,7)3(8,9)10/h1,9-10H |
Clave InChI |
PKJRQYKZOQMTHR-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(O)(O)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)
![tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13896421.png)

![2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane](/img/structure/B13896426.png)
![3-Methylenebicyclo[3.3.1]nonan-9-one](/img/structure/B13896427.png)
![6-Methoxythiazolo[5,4-C]pyridin-2-amine](/img/structure/B13896435.png)
![3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol](/img/structure/B13896442.png)





